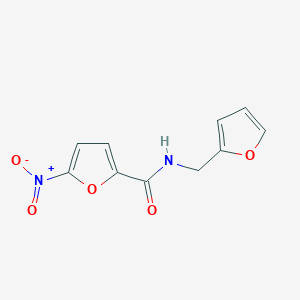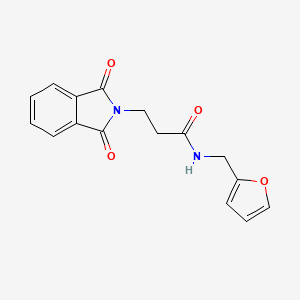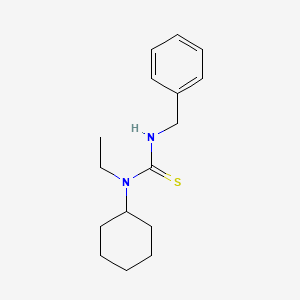![molecular formula C15H18N2O3S2 B5553951 4-[(diethylamino)sulfonyl]-N-phenyl-2-thiophenecarboxamide](/img/structure/B5553951.png)
4-[(diethylamino)sulfonyl]-N-phenyl-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related sulfonamide compounds involves diazotization processes and coupling reactions. For instance, a derivative, 5-(4-N,N-diethylamino sulfonyl phenyl azo)-8-hydroxyquinoline (DSAQ), is synthesized through diazotization, followed by coupling with 8-hydroxyquinoline, showcasing the complexity and versatility of sulfonamide synthesis processes (Patel, 2009).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives displays significant charge redistribution, primarily from amino to sulfonyl groups, influencing the molecular properties. This charge transfer leads to variations in bond lengths, such as shorter C–N and C–S distances, and enhances the quinoid character of the phenylene group, indicating a complex interaction within the molecular framework (Bertolasi, Ferretti, Gilli, & Benedetti, 1993).
Chemical Reactions and Properties
Sulfonamide compounds are involved in various chemical reactions, including antimicrobial activities and docking studies, which highlight their potential in medical applications. For example, novel derivatives synthesized from starting materials like 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione have shown promising antibacterial and antifungal activities (Ghorab, Soliman, Alsaid, & Askar, 2017).
Physical Properties Analysis
The synthesis and investigation of related compounds, such as N-((4-aminophenyl)sulfonyl)benzamide, using density functional theory (DFT), offer insights into their reactivity nature, electronic properties, and bioactive potential. These studies reveal the structural behavior and potential applications of sulfonamide derivatives in antifungal and antiviral contexts (FazilathBasha, Khan, Muthu, & Raja, 2021).
Chemical Properties Analysis
The chemical properties of sulfonamide compounds, such as their reactivity and interaction with biological targets, have been explored through molecular docking analyses. These studies suggest the inhibitory nature of such compounds against fungal and viral proteins, indicating their significance in designing therapeutic agents (FazilathBasha et al., 2021).
科学的研究の応用
Inhibition of Carbonic Anhydrase Isoenzymes
4-[(diethylamino)sulfonyl]-N-phenyl-2-thiophenecarboxamide, alongside similar sulfonamide inhibitors, has shown significant potential in inhibiting carbonic anhydrase (CA) isoenzymes such as hCA I, hCA II, hCA IV, and hCA XII. These compounds exhibit nanomolar half-maximal inhibitory concentration (IC50) values, demonstrating a range of activities against these isoenzymes, with a particular effectiveness against hCA XII. The inhibition of carbonic anhydrase isoenzymes has implications for therapeutic interventions in conditions such as glaucoma, edema, and certain types of cancers where abnormal CA activity is observed (Supuran, Maresca, Gregáň, & Remko, 2013).
Anticancer Activity
Research into the structural analogs of 4-[(diethylamino)sulfonyl]-N-phenyl-2-thiophenecarboxamide has led to the synthesis of compounds demonstrating potent cytotoxic activity against various human cancer cell lines, including A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer). These compounds, through the induction of apoptosis and cell cycle arrest, have showcased the potential for new therapeutic agents in the fight against cancer. The underlying mechanisms include upregulation of caspase-3 and caspase-7 proteins, highlighting the intricate pathways through which these compounds exert their effects (Ravichandiran, Subramaniyan, Kim, Kim, Park, Shim, & Yoo, 2019).
Antimicrobial and Antibacterial Properties
Sulfonamide derivatives, including those structurally related to 4-[(diethylamino)sulfonyl]-N-phenyl-2-thiophenecarboxamide, have been explored for their antimicrobial and antibacterial properties. These compounds have been effective against a variety of bacterial strains, showcasing the broad potential of sulfonamides in addressing microbial resistance. The structural flexibility of these molecules allows for the targeting of specific microbial pathways, providing a versatile platform for the development of new antimicrobial agents (Patel, 2009).
Development of Sensitive Chemosensors
Compounds related to 4-[(diethylamino)sulfonyl]-N-phenyl-2-thiophenecarboxamide have been employed in the development of highly sensitive and selective chemosensors. These chemosensors are capable of detecting metal ions such as Cu2+ and anions like H2PO4− with high precision. The application of these chemosensors in environmental monitoring and medical diagnostics demonstrates the multifaceted utility of sulfonamide derivatives in scientific research (Meng, Li, Ma, Wang, Hu, & Cao, 2018).
作用機序
特性
IUPAC Name |
4-(diethylsulfamoyl)-N-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c1-3-17(4-2)22(19,20)13-10-14(21-11-13)15(18)16-12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBWPDDOCJHVDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CSC(=C1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(diethylsulfamoyl)-N-phenylthiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-bromobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5553885.png)


![5-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-N-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide dihydrochloride](/img/structure/B5553901.png)
![1-cyclopropyl-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5553902.png)

![2-{[(2-nitrophenyl)sulfonyl]amino}ethyl methylcarbamate](/img/structure/B5553911.png)

![(3R*,4R*)-3-isopropyl-4-methyl-1-[(2-methyl-1,3-benzoxazol-6-yl)carbonyl]pyrrolidin-3-ol](/img/structure/B5553916.png)
![ethyl 4-[(3-nitrophenyl)amino]-3-quinolinecarboxylate](/img/structure/B5553920.png)
![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553930.png)
![4-({4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)morpholine](/img/structure/B5553937.png)

![1-(1-{3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone hydrochloride](/img/structure/B5553954.png)